2-{3-bromo-8-oxo-7H,8H-pyrido[2,3-d]pyridazin-7-yl}acetic acid
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Overview
Description
2-{3-bromo-8-oxo-7H,8H-pyrido[2,3-d]pyridazin-7-yl}acetic acid is a heterocyclic compound that features a pyridopyridazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-bromo-8-oxo-7H,8H-pyrido[2,3-d]pyridazin-7-yl}acetic acid typically involves the bromination of a pyridopyridazine precursor followed by the introduction of an acetic acid moiety. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent acetic acid introduction can be achieved through a nucleophilic substitution reaction using acetic anhydride or acetyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{3-bromo-8-oxo-7H,8H-pyrido[2,3-d]pyridazin-7-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
2-{3-bromo-8-oxo-7H,8H-pyrido[2,3-d]pyridazin-7-yl}acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies to understand the interactions of heterocyclic compounds with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-{3-bromo-8-oxo-7H,8H-pyrido[2,3-d]pyridazin-7-yl}acetic acid involves its interaction with specific molecular targets. The bromine atom and the pyridopyridazine core play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position of the ring.
Uniqueness
2-{3-bromo-8-oxo-7H,8H-pyrido[2,3-d]pyridazin-7-yl}acetic acid is unique due to its specific substitution pattern and the presence of both a bromine atom and an acetic acid moiety. This combination of features can lead to distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
2694729-03-6 |
---|---|
Molecular Formula |
C9H6BrN3O3 |
Molecular Weight |
284.1 |
Purity |
95 |
Origin of Product |
United States |
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